Barium telluride falls under the category of metal tellurides, which are compounds formed by the combination of metals with tellurium. It is classified as a semiconductor material, with applications extending into thermoelectric devices and optoelectronics.
The synthesis of barium telluride can be accomplished through several methods:
Barium telluride crystallizes in a cubic lattice structure, specifically in the face-centered cubic arrangement. The compound's molecular weight is approximately 264.9 g/mol, and it exhibits a direct band gap characteristic typical of semiconductors.
Barium telluride undergoes several chemical reactions:
These reactions are influenced by the electronic structure of barium telluride, which allows it to participate readily in oxidation-reduction processes.
The mechanism by which barium telluride functions in applications such as thermoelectric devices involves its ability to convert temperature differences into electrical voltage. This process relies on the material's semiconducting properties, where charge carriers (electrons and holes) move through the crystal lattice in response to thermal gradients.
The efficiency of thermoelectric materials like barium telluride is often measured using the dimensionless figure of merit , which depends on the material's electrical conductivity, thermal conductivity, and Seebeck coefficient .
Barium telluride has several significant applications:
The discovery of BaTe is intrinsically linked to the history of tellurium. Tellurium itself was first identified in 1782 by Franz-Joseph Müller von Reichenstein within Transylvanian gold ores and isolated in pure form by Martin Heinrich Klaproth in 1798 [2]. While tellurium compounds gained industrial relevance in the 19th century for alloy hardening and later in semiconductor applications, BaTe remained relatively obscure. Early literature even questioned its existence, as noted in ChemicalBook entries: "According to early sources, BaTe ought not to exist but a few workers have found methods to prepare it" [3]. Its first documented synthesis emerged in mid-20th century research, with significant characterization milestones achieved through photoelectric studies in the 1960s [4]. Unlike its namesake town of Telluride, Colorado—named during the 1870s gold rush despite lacking actual tellurium deposits [5]—BaTe’s value lies in electronic rather than mineralogical realms.
BaTe crystallizes in a cubic structure (space group Fm3m) and exhibits properties characteristic of ionic semiconductors. Key physicochemical parameters include:
Table 1: Essential Properties of Barium Telluride
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 264.93 g/mol | – |
CAS Registry Number | 12009-36-8 | – |
Density | 5.130 g/cm³ | Room temperature |
Melting Point | 39.5–40.5 °C | – |
Appearance | Yellow powder (-20 to -28 mesh) | – |
Band Gap | ~3.4 eV | Estimated [4] |
Electron Affinity | 1.4 eV | Photoelectric threshold [4] |
Synthesis and Reactivity:BaTe is typically synthesized via direct combination of elements under controlled conditions:$$\ce{Ba + Te ->[\Delta][\text{Inert atmosphere}] BaTe}$$Reaction temperatures exceed 480°C to ensure complete interaction, often within graphite crucibles under vacuum [3]. The compound is air-sensitive and requires storage in inert environments.
Electronic Structure:Seminal photoelectric emission studies revealed BaTe’s critical energy levels:
Table 2: Electronic Energy Levels in BaTe
Energy Level | Position (eV below vacuum) | Origin |
---|---|---|
Valence Band Maximum (VBM) | 4.8 | Photoemission threshold |
Defect Level 1 | 3.6 | Direct ionization |
Defect Level 2 | 2.9 | Direct ionization |
Conduction Band Minimum (CBM) | ~3.4 (from VBM) | Estimated band gap [4] |
Kinetic energy distributions of emitted electrons indicate inelastic scattering effects at photon energies >4.1 eV, suggesting electron-electron interactions in the conduction band [4].
Despite being historically overlooked industrially ("BaTe has been sadly overlooked in industry" [3]), BaTe offers compelling attributes for specialized research:
Low Electron Affinity Applications:With an electron affinity of 1.4 eV—lower than silicon (4.05 eV) or gallium arsenide (4.07 eV)—BaTe shows potential as an electron emitter in photoelectric devices. The distinct "fast peaks" in electron kinetic energy distributions imply utility in energy-selective electron sources [4].
Defect Engineering Studies:The prominent defect levels at 2.9 eV and 3.6 eV enable targeted investigations into:
Tailoring electrical conductivity via impurity control (e.g., arsenic, antimony) [4]
Emerging Semiconductor Heterostructures:BaTe’s compatibility with II-VI and IV-VI material systems positions it as a candidate for epitaxial interfaces in infrared detectors or thermoelectric modules. Research gaps persist in its doping behavior and excitonic properties, with studies confirming "no evidence for an exciton-induced component" in photoemission [4], suggesting unique many-body interactions.
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